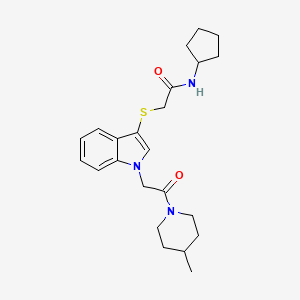

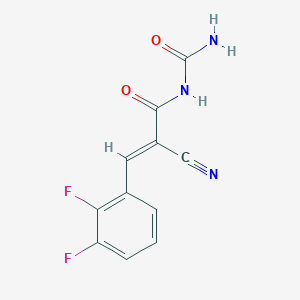

(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

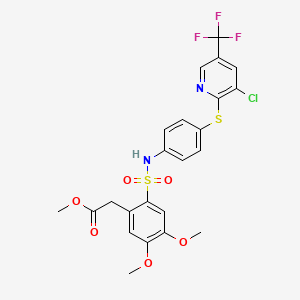

“(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide” is a research chemical with the molecular formula C10H6F2N2O and a molecular weight of 208.16 . It is also known as (2E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide .

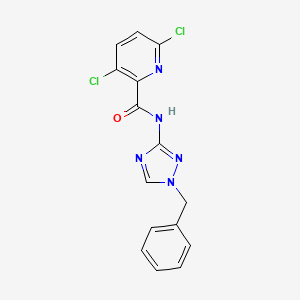

Molecular Structure Analysis

The compound has a complex structure with a topological polar surface area of 66.9 and a XLogP3 of 1.4 . The InChI representation of the molecule is InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ .Physical and Chemical Properties Analysis

The compound has a boiling point of 394.8±42.0 ℃ at 760 mmHg and a density of 1.394±0.06 g/cm3 . It has a complexity of 322 and is canonicalized .科学的研究の応用

Synthesis and Characterization

Regioselective Reduction : Enamides like (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be selectively reduced to corresponding arylethylamine carbamates. This process involves hydride addition at C-1, and the rate-limiting step is proton transfer from CF3COOH. Such reductions are useful for preparing isotopically labeled arylethylamines (Masuno & Molinski, 2001).

Pharmacophore Synthesis : Enaminones, including enamines of ss-dicarbonyl compounds, have shown promise in pharmacology. They possess significant therapeutic potential, particularly in anticonvulsant derivatives (Eddington et al., 2000).

Radical Polymerization : Molecules like N-Acryloyl glycinamide, which can be polymerized radically, demonstrate the potential of enamides in forming polymers with thermoresponsive behavior in aqueous solutions (Seuring, Agarwal, & Harms, 2011).

Chemical Reactions and Properties

Cross-Dehydrogenative Coupling : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method to prepare carboxamide, carbamate, and urea derivatives. These compounds are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Palladium-catalyzed Amidation : The palladium-catalyzed coupling of enol triflates with amides, carbamates, and sulfonamides offers a simple synthesis of enamides. This process is valuable when enamides are not easily obtainable by other means (Wallace, Klauber, Chen, & Volante, 2003).

CuI/N,N-dimethylglycine-catalyzed Coupling : The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at moderate temperatures, retaining the geometry of the C-C double bond and yielding enamides (Pan, Cai, & Ma, 2004).

Formation via Palladium(II)-catalyzed Vinyl Transfer : Palladium(II) complexes can catalyze the formation of enamides through cross-coupling reactions between nitrogen nucleophiles and vinyl ethers, useful in organic synthesis (Brice, Meerdink, & Stahl, 2004).

Reactivity with Hydroxylamine : Carbamoyl cyanides react with hydroxylamine, leading to carbamoyl amidoxime derivatives. This synthetic procedure is efficient for preparing various amidoxime compounds, which are precursors for heterocyclic structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).

将来の方向性

特性

IUPAC Name |

(E)-N-carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O2/c12-8-3-1-2-6(9(8)13)4-7(5-14)10(17)16-11(15)18/h1-4H,(H3,15,16,17,18)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZDZSNUPZOWJJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C(\C#N)/C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)

![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)

![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)